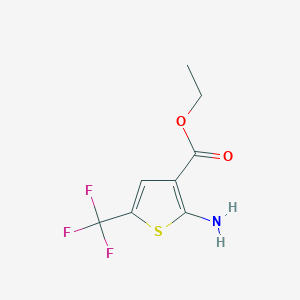
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules. Its structure includes a thiophene ring, a common motif in organic chemistry, which is substituted with an amino group, a trifluoromethyl group, and an ester group. This combination of functional groups makes it an interesting candidate for the synthesis of polymers and other heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl 4-amino-2-trifluoromethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluoromethylthiophene-2-carboxylate has been achieved, with their structures confirmed by NMR spectroscopy . The Dieckmann reaction has been utilized as an important step in the synthesis of intermediates leading to such compounds. These synthetic routes provide a foundation for the synthesis of this compound, although the specific details for this compound are not directly provided in the data .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a similar compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, has been studied, revealing the presence of intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . These findings are relevant as they provide insight into how the substitution pattern on the thiophene ring can affect molecular geometry and stability .
Chemical Reactions Analysis
This compound can potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in condensation reactions, and the ester group can be involved in hydrolysis or transesterification reactions. The trifluoromethyl group can also influence the reactivity of the compound by affecting the electron density of the thiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The presence of the trifluoromethyl group is known to alter the optical and electrochemical properties of polymers, as it reduces both the HOMO and LUMO levels compared to non-trifluoromethylated counterparts . Additionally, the steric hindrance caused by the trifluoromethyl group can disrupt the planarity of conjugated systems, which is an important consideration in the design of materials for electronic applications .
Scientific Research Applications
Organic Synthesis and Catalysis
A significant application of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is observed in organic synthesis, where it serves as a building block for various heterocyclic compounds. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions was developed to efficiently produce 2-amino-3-carboxamide derivatives of thiophene at room temperature (Abaee & Cheraghi, 2013). This method emphasizes the compound's role in synthesizing complex molecules through a simple and environmentally friendly process.
Material Science and Polymer Chemistry
In the realm of material science, this compound has been utilized to synthesize new conjugated polymers. These polymers, incorporating trifluoromethylated thieno[3,4-b]thiophene units, exhibit altered optical and electrochemical properties due to the steric and electronic effects of the trifluoromethyl group (Deng et al., 2013). Such modifications are crucial for developing advanced materials for electronic and photovoltaic applications.
Medicinal Chemistry and Drug Design
The compound has also found applications in medicinal chemistry, where its derivatives have been explored for their biological activities. For example, derivatives of this compound have been investigated for their anti-proliferative activities, showing selectivity towards certain tumor cell lines (Thomas et al., 2017). This underscores its potential as a precursor in developing novel anticancer agents.
Mechanism of Action
Target of Action
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of this compound with these biomolecules often involve binding to active sites or modulating enzyme activity, thereby affecting biochemical pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, which can influence their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to this compound may lead to cumulative effects on cellular processes, necessitating careful monitoring and evaluation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or metabolic disturbances. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiophene derivatives have been shown to be transported by organic anion transporters, which can affect their distribution in different tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
properties
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-14-7(13)4-3-5(8(9,10)11)15-6(4)12/h3H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAWMSHJYZKYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
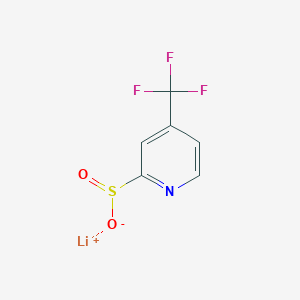


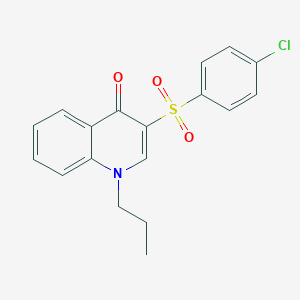
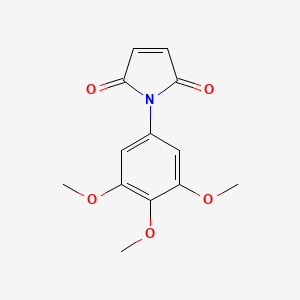

![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
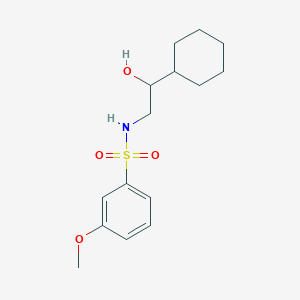
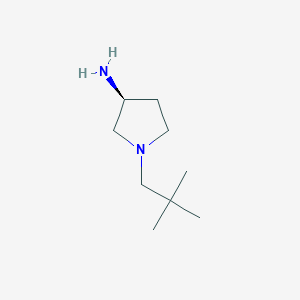
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
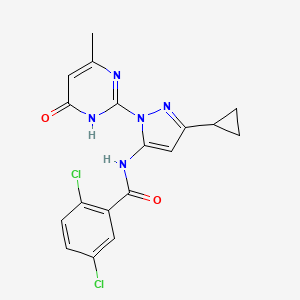
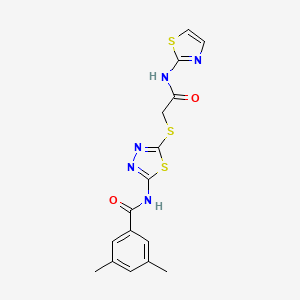
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)